AZD9496 deacrylic acid phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

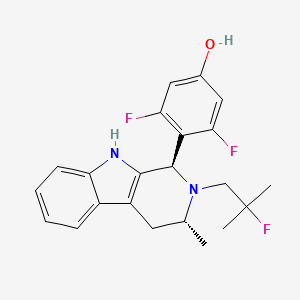

3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O/c1-12-8-15-14-6-4-5-7-18(14)26-20(15)21(27(12)11-22(2,3)25)19-16(23)9-13(28)10-17(19)24/h4-7,9-10,12,21,26,28H,8,11H2,1-3H3/t12-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFNAXIUJPIITK-XUSGNXJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZD9496: A Technical Guide to a Novel Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZD9496, a potent and orally bioavailable nonsteroidal selective estrogen receptor degrader (SERD). It details the compound's chemical properties, mechanism of action, biological activity, and relevant experimental methodologies.

Core Chemical and Physical Properties

AZD9496, identified as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, is a novel small molecule developed for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] Its core chemical identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for AZD9496

| Identifier | Value | Source(s) |

| IUPAC Name | (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | [1] |

| CAS Number | 1639042-08-2 | [3][4] |

| Molecular Formula | C₂₅H₂₅F₃N₂O₂ | [4] |

| SMILES | C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24 | [1] |

Table 2: Physicochemical Properties of AZD9496

| Property | Value | Source(s) |

| Molecular Weight | 442.47 g/mol | [4] |

| Appearance | Solid powder | [3] |

| Solubility | Insoluble in water (< 0.1 mg/mL); Soluble in DMSO (≥ 104.5 mg/mL) and Ethanol (88 mg/mL). | [5] |

| XLogP3 (Computed) | 2.9 | [6] |

| Melting Point | Not reported in reviewed literature. | |

| pKa | Not reported in reviewed literature. |

Mechanism of Action and Signaling Pathway

AZD9496 is a selective estrogen receptor degrader (SERD) that functions as a potent ERα antagonist.[7] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily antagonize the receptor, AZD9496 binds to the estrogen receptor and induces a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[6] This dual mechanism of antagonism and degradation effectively prevents both ligand-dependent and ligand-independent ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[6]

The primary signaling pathway targeted by AZD9496 is the Estrogen Receptor (ER) signaling cascade. In ER-positive breast cancer, estradiol (B170435) binds to ERα, leading to receptor dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation and survival. AZD9496 disrupts this pathway by binding to ERα, preventing estradiol binding, and triggering the destruction of the receptor itself.

Research has also indicated that AZD9496 can block the JAK2/STAT5B pathway, which has been identified as a key biological event in ER-mediated growth in models of pituitary adenoma.[8] Furthermore, studies combining AZD9496 with PI3K pathway and CDK4/6 inhibitors have shown enhanced tumor growth-inhibitory effects, suggesting a strategy to overcome resistance mechanisms.[7][9]

Biological Activity and Potency

AZD9496 demonstrates high potency in binding to ERα, inducing its downregulation, and antagonizing its function. It effectively inhibits the growth of ER-positive breast cancer cell lines, such as MCF-7, at nanomolar concentrations.

Table 3: In Vitro Biological Activity of AZD9496

| Assay | IC₅₀ / EC₅₀ (nM) | Target / Cell Line | Source(s) |

| ERα Binding | 0.82 | ERα Ligand Binding Domain | [7][10] |

| ERα Downregulation | 0.14 | MCF-7 Cells | [7][10] |

| ERα Antagonism | 0.28 | MCF-7 Cells | [7][10] |

| MCF-7 Cell Growth Inhibition | 0.04 | MCF-7 Cells | [7] |

In vivo studies have confirmed the potent antitumor activity of AZD9496. In estrogen-dependent MCF-7 xenograft models, significant tumor growth inhibition is observed at doses as low as 0.5 mg/kg.[4][7] This effect is accompanied by a dose-dependent decrease in progesterone (B1679170) receptor (PR) protein levels, a key biomarker of ER pathway antagonism.[9] The compound also shows efficacy in models of acquired resistance, including long-term estrogen-deprived models and those with clinically relevant ESR1 mutations.[9][11]

Experimental Protocols

This section outlines representative methodologies for key experiments used to characterize AZD9496. These protocols are synthesized from established methods in the field.

Competitive Radioligand Binding Assay for ERα

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Uterine Cytosol:

-

Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol at 0.5-1.0 nM) with the uterine cytosol preparation (50-100 µg protein per well).[8][12]

-

Add a range of concentrations of AZD9496 (or other test compounds) to compete for binding.[12]

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[13]

-

To determine non-specific binding, a set of wells should contain a large excess of unlabeled estradiol.

-

-

Separation and Detection:

-

Rapidly separate bound from free radioligand by vacuum filtration onto glass-fiber filters (e.g., GF/C filters pre-soaked in PEI).[13]

-

Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Quantify the radioactivity retained on the filters using a scintillation counter.[13]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of AZD9496.

-

Determine the IC₅₀ value (the concentration of AZD9496 that inhibits 50% of radioligand binding) using non-linear regression analysis.[13]

-

Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.

-

ERα Downregulation Assay via SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a mass spectrometry-based method used to quantify protein abundance, ideal for measuring changes in protein levels, such as ERα degradation, following drug treatment.

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of MCF-7 cells. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine). The second population is grown in "heavy" medium where a specific amino acid is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆,¹⁵N₄-L-Arginine).[14]

-

Culture the cells for at least five to six doublings to ensure >95% incorporation of the heavy amino acid into the proteome.[15][16]

-

-

Experimental Treatment:

-

Sample Preparation:

-

Harvest and lyse both cell populations.

-

Determine the protein concentration of each lysate (e.g., via Bradford or BCA assay).

-

Combine equal amounts of protein from the "light" and "heavy" lysates.[14]

-

-

Mass Spectrometry Analysis:

-

Data Analysis:

-

Identify peptides corresponding to ERα.

-

In the mass spectrum, peptides from the control ("light") and treated ("heavy") samples will appear as pairs, separated by a specific mass difference corresponding to the heavy isotope label.

-

Calculate the ratio of the "heavy" to "light" peak intensities for ERα peptides. A ratio significantly less than 1 indicates that AZD9496 has caused the degradation of ERα.

-

In Vivo MCF-7 Xenograft Model

This model is essential for evaluating the antitumor efficacy of compounds in a living system. MCF-7 cells are estrogen-dependent, requiring estrogen supplementation for tumor growth in immunodeficient mice.

Methodology:

-

Animal Model and Estrogen Supplementation:

-

Use immunodeficient mice (e.g., female athymic nude mice).[17][18]

-

One week prior to cell implantation, supplement mice with estrogen. This is typically done by subcutaneously implanting a slow-release 17β-estradiol pellet.[1] This allows for stable, long-term estrogen levels required for MCF-7 tumor growth.

-

-

Cell Preparation and Implantation:

-

Culture MCF-7 cells to approximately 60% confluency.[1]

-

Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) to a final concentration of 1x10⁷ to 5x10⁷ cells/mL. Matrigel helps support initial tumor formation.[1][18]

-

Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 million cells) into the flank or mammary fat pad of the estrogen-supplemented mice.[1][17]

-

-

Treatment and Monitoring:

-

Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.[18]

-

Administer AZD9496 orally (p.o.) once daily at desired doses (e.g., 0.5, 5, 25 mg/kg). The control group receives the vehicle solution.[9]

-

Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of general health.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured as a primary endpoint.

-

Tumor tissue can be processed for further analysis, such as Western blotting to measure levels of ERα and downstream markers like Progesterone Receptor (PR), or for histological examination.[9]

-

Conclusion

AZD9496 is a potent, orally bioavailable selective estrogen receptor degrader with a well-defined mechanism of action. Its ability to both antagonize and degrade ERα provides a robust method for inhibiting ER signaling. Preclinical data demonstrates significant antitumor activity in both endocrine-sensitive and resistant models, supporting its investigation as a therapeutic agent for ER-positive breast cancer. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of AZD9496 and other novel SERDs in the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Azd-9496 | C25H25F3N2O2 | CID 86287635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. chempep.com [chempep.com]

- 16. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 18. meliordiscovery.com [meliordiscovery.com]

Synthesis of (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid (AZD9496): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid, a potent and orally bioavailable selective estrogen receptor downregulator (SERD) known by the code name AZD9496. This compound is under investigation as a treatment for advanced estrogen receptor (ER) positive breast cancer.[1][2][3]

The synthesis of AZD9496 involves a multi-step sequence, beginning with the construction of the key tetrahydropyrido[3,4-b]indole core, followed by the introduction of the substituted phenylacrylic acid side chain. The stereochemistry of the final compound is crucial for its biological activity and is established during the synthesis.

Overall Synthetic Workflow

The synthesis of AZD9496 can be conceptually divided into three main stages:

-

Formation of the Tetrahydropyrido[3,4-b]indole Core: This involves a Pictet-Spengler reaction to create the tricyclic system with the desired stereochemistry.

-

N-Alkylation: Introduction of the 2-fluoro-2-methylpropyl group onto the nitrogen of the piperidine (B6355638) ring.

-

Side Chain Coupling and Final Product Formation: A Heck coupling reaction is employed to attach the phenylacrylic acid side chain, followed by ester hydrolysis to yield the final carboxylic acid.

Caption: Overall synthetic workflow for AZD9496.

Experimental Protocols

The following protocols are adapted from the supplementary information of the primary literature and provide a detailed methodology for the key synthetic steps.

Step 1: Synthesis of (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This step involves a diastereoselective Pictet-Spengler reaction between (R)-N-methyltryptamine and 4-bromo-2,6-difluorobenzaldehyde (B1272164).

Methodology: To a solution of (R)-N-methyltryptamine (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) is added 4-bromo-2,6-difluorobenzaldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Trifluoroacetic acid (TFA, 2.0 eq) is then added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is partitioned between saturated aqueous sodium bicarbonate solution and DCM. The organic layer is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel.

| Reagent/Solvent | Molecular Weight | Moles (eq) | Amount |

| (R)-N-methyltryptamine | 174.24 | 1.0 | Variable |

| 4-bromo-2,6-difluorobenzaldehyde | 221.00 | 1.1 | Variable |

| Dichloromethane (DCM) | 84.93 | - | Variable |

| Trifluoroacetic acid (TFA) | 114.02 | 2.0 | Variable |

Step 2: Synthesis of (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This step is an N-alkylation of the secondary amine of the tetrahydropyrido[3,4-b]indole core.

Methodology: To a solution of (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M) is added potassium carbonate (2.0 eq) and 1-fluoro-2-methyl-2-propyl tosylate (1.2 eq). The reaction mixture is heated to 80 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

| Reagent/Solvent | Molecular Weight | Moles (eq) | Amount |

| (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 393.26 | 1.0 | Variable |

| 1-fluoro-2-methyl-2-propyl tosylate | 248.30 | 1.2 | Variable |

| Potassium carbonate | 138.21 | 2.0 | Variable |

| N,N-dimethylformamide (DMF) | 73.09 | - | Variable |

Step 3: Synthesis of ethyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate

This step involves a Heck coupling reaction to introduce the acrylic acid ester side chain.

Methodology: A mixture of (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1.0 eq), ethyl acrylate (B77674) (1.5 eq), palladium(II) acetate (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and triethylamine (B128534) (3.0 eq) in a sealed tube is heated to 100 °C for 16 hours. The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.

| Reagent/Solvent | Molecular Weight | Moles (eq) | Amount |

| (1R,3R)-1-(4-bromo-2,6-difluorophenyl)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 466.36 | 1.0 | Variable |

| Ethyl acrylate | 100.12 | 1.5 | Variable |

| Palladium(II) acetate | 224.50 | 0.1 | Variable |

| Tri(o-tolyl)phosphine | 304.37 | 0.2 | Variable |

| Triethylamine | 101.19 | 3.0 | Variable |

Step 4: Synthesis of (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid (AZD9496)

This is the final step, involving the hydrolysis of the ethyl ester to the carboxylic acid.

Methodology: To a solution of ethyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 0.1 M) is added lithium hydroxide (B78521) monohydrate (3.0 eq). The reaction is stirred at room temperature for 4 hours. The reaction mixture is then acidified to pH 3-4 with 1 N HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to afford the final product, AZD9496.

| Reagent/Solvent | Molecular Weight | Moles (eq) | Amount |

| Ethyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate | 512.58 | 1.0 | Variable |

| Lithium hydroxide monohydrate | 41.96 | 3.0 | Variable |

| Tetrahydrofuran (THF) | 72.11 | - | Variable |

| Water | 18.02 | - | Variable |

| 1 N Hydrochloric acid | 36.46 | - | Variable |

Biological Activity and Signaling Pathway

AZD9496 is a selective estrogen receptor downregulator (SERD). It functions by binding to the estrogen receptor (ERα) and inducing its degradation.[4] This prevents ER-mediated signaling, which is a key driver of growth in ER-positive breast cancers. The degradation of ERα is mediated through the ubiquitin-proteasome pathway.

Caption: Mechanism of action of AZD9496.

Quantitative Data Summary

The following table summarizes key quantitative data for AZD9496.

| Parameter | Value | Reference |

| Molecular Formula | C25H25F3N2O2 | [5] |

| Molecular Weight | 442.47 g/mol | [5] |

| ERα Binding IC50 | 0.28 nM | [5] |

| ERα Downregulation IC50 | 0.14 nM | [5] |

| ERα Antagonism IC50 | 0.82 nM | [5] |

| MCF-7 Cell Growth EC50 | 0.04 nM | [5] |

This guide provides a comprehensive overview of the synthesis and mechanism of action of AZD9496. For further details, researchers are encouraged to consult the primary scientific literature.

References

- 1. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

AZD9496: A Technical Guide to a Novel Oral Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9496, also known as camizestrant, is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have mixed agonist and antagonist effects, SERDs like AZD9496 act as pure estrogen receptor (ER) antagonists.[3][4] They function by binding to the ER and inducing its degradation, thereby completely shutting down ER-mediated signaling pathways that drive the growth of many breast cancers.[1] This document provides a comprehensive technical overview of AZD9496, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Mechanism of Action

AZD9496 is a potent antagonist and downregulator of the estrogen receptor alpha (ERα).[5] Its mechanism involves binding to the ER, which induces a conformational change in the receptor protein.[1] This altered conformation marks the receptor for proteasomal degradation, leading to a significant reduction in the total cellular levels of ERα.[1] By eliminating the receptor, AZD9496 effectively blocks both estrogen-dependent and estrogen-independent signaling pathways that contribute to tumor growth and resistance to other endocrine therapies.[6][7]

Signaling Pathway of AZD9496

The binding of AZD9496 to the estrogen receptor initiates a cascade of events leading to the degradation of the receptor and the inhibition of downstream signaling. This process is crucial for its anti-tumor activity in ER-positive breast cancer.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AZD9496: An Oral Selective Estrogen Receptor Degrader for Breast Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent preclinical activity in various breast cancer models.[1][2][3] It acts as a pure antagonist of the estrogen receptor alpha (ERα), inducing its degradation and thereby blocking the downstream signaling pathways that drive the proliferation of ER-positive breast cancers.[4][5] This document provides a comprehensive overview of the preclinical data for AZD9496, focusing on its mechanism of action, in vitro and in vivo efficacy, and performance in models of endocrine resistance.

Mechanism of Action: ERα Antagonism and Degradation

AZD9496 exerts its anti-tumor effects through a dual mechanism of action: competitive antagonism of ERα and induction of its degradation.[5] By binding to ERα, AZD9496 prevents the binding of estradiol, the natural ligand, and locks the receptor in a conformation that is targeted for proteasomal degradation. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting the transcription of estrogen-responsive genes that are critical for tumor cell growth and survival.[6][7]

The signaling pathway below illustrates the mechanism of action of AZD9496 in an ER-positive breast cancer cell.

In Vitro Activity

AZD9496 has demonstrated potent in vitro activity in a range of ER-positive breast cancer cell lines, including those sensitive to endocrine therapy and those that have developed resistance.

Table 1: In Vitro Potency of AZD9496

| Assay | Cell Line | IC50 (nM) | Reference |

| ERα Binding | - | 0.82 | [5] |

| ERα Downregulation | MCF-7 | 0.14 | [5] |

| ERα Antagonism | - | 0.28 | [5] |

Experimental Protocol: ERα Downregulation Assay

A stable isotope labeling of amino acids in cell culture (SILAC) experiment can be performed to measure the rate of ERα downregulation.

In Vivo Efficacy

The in vivo anti-tumor activity of AZD9496 has been evaluated in various xenograft and patient-derived xenograft (PDX) models of ER-positive breast cancer.

Estrogen-Dependent Xenograft Models

In the estrogen-dependent MCF-7 xenograft model, orally administered AZD9496 demonstrated significant, dose-dependent tumor growth inhibition.[1][2][3] A dose as low as 0.5 mg/kg resulted in significant tumor growth inhibition, which was associated with a dose-dependent reduction in the expression of the progesterone (B1679170) receptor (PR), a downstream marker of ER signaling.[1][2]

Models of Endocrine Resistance

AZD9496 has shown efficacy in models of acquired resistance to endocrine therapy. In a long-term estrogen-deprived (LTED) breast cancer model, AZD9496 induced tumor regressions and significantly downregulated ERα protein levels.[1][4] Furthermore, AZD9496 was effective in inhibiting the growth of tumors harboring clinically relevant ESR1 mutations (e.g., D538G and Y537S), which are a known mechanism of resistance to aromatase inhibitors.[1][4]

Table 2: In Vivo Efficacy of AZD9496 in Xenograft Models

| Model | Treatment | Dose | Tumor Growth Inhibition | Reference |

| MCF-7 Xenograft | AZD9496 | 5 mg/kg/day | Significant Inhibition | [4] |

| HCC1428 LTED | AZD9496 | Daily | Tumor Regression | [4] |

| ESR1-mutant PDX (D538G) | AZD9496 | - | Tumor Growth Inhibition | [1] |

Experimental Protocol: Xenograft Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of AZD9496 in a xenograft model.

Combination Therapies

Preclinical studies have explored the potential of combining AZD9496 with inhibitors of other key signaling pathways implicated in endocrine resistance, such as the PI3K/mTOR and CDK4/6 pathways.[4]

Table 3: Combination Therapy with AZD9496 in MCF-7 Xenografts

| Combination Partner | Pathway Targeted | Outcome | Reference |

| AZD2014 | mTOR | Enhanced tumor regression | [4] |

| AZD8835 | PI3K | Enhanced tumor regression | [4] |

| Palbociclib | CDK4/6 | Enhanced tumor regression | [4] |

These combinations have demonstrated synergistic or additive anti-tumor effects, suggesting that dual targeting of the ER pathway and escape pathways may be a promising therapeutic strategy.[1][4]

Pharmacokinetics

AZD9496 exhibits favorable oral bioavailability across multiple preclinical species.[5]

Table 4: Oral Bioavailability of AZD9496

| Species | Oral Bioavailability (F%) | Reference |

| Rat | 63 | [5] |

| Mouse | 91 | [5] |

| Dog | 74 | [5] |

Conclusion

Preclinical data strongly support the development of AZD9496 as a novel oral SERD for the treatment of ER-positive breast cancer. Its potent ERα antagonism and degradation, coupled with its efficacy in models of endocrine resistance and favorable pharmacokinetic profile, highlight its potential to address the unmet needs of patients who have progressed on current endocrine therapies. The promising results from combination studies further suggest that AZD9496 could become a cornerstone of future treatment regimens for ER-positive breast cancer.

References

- 1. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

AZD9496: A Technical Guide to its Binding Affinity for Estrogen Receptor Alpha

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of AZD9496, a potent and orally bioavailable selective estrogen receptor downregulator (SERD), in relation to estrogen receptor alpha (ERα). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, endocrinology, and pharmacology.

Quantitative Binding Affinity and Functional Activity

AZD9496 demonstrates high-potency binding to ERα and robust functional activity in cellular assays. The compound's affinity and functional efficacy have been characterized through various in vitro assessments, with key quantitative data summarized below.

| Parameter | IC50 / EC50 (nM) | Cell Line | Notes |

| ERα Binding Affinity (IC50) | 0.82 | MCF-7 | Determined in hormone-depleted medium.[1] |

| ERα Downregulation (IC50) | 0.14 | MCF-7 | Measurement of ERα protein levels following treatment.[1] |

| ERα Antagonism (IC50) | 0.28 | MCF-7 | Assessed by measuring the inhibition of estrogen-induced activity.[1] |

| MCF-7 Cell Growth Inhibition (EC50) | 0.04 | MCF-7 | Demonstrates potent anti-proliferative effects in an ERα-positive breast cancer cell line.[1] |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of AZD9496's interaction with ERα.

ERα Binding Affinity Assay

This assay quantifies the ability of AZD9496 to displace a fluorescently labeled estrogen analog from the ERα ligand-binding domain.

Materials:

-

Recombinant human ERα protein

-

Fluorescently labeled estradiol (B170435) (e.g., Fluormone ES2)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

AZD9496 test compound

-

Multi-well plates (e.g., 384-well, black)

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a dilution series of AZD9496 in assay buffer.

-

In each well of the microplate, add a fixed concentration of recombinant ERα protein and the fluorescently labeled estradiol.

-

Add the different concentrations of AZD9496 to the wells. Include control wells with no compound (maximum polarization) and wells with a saturating concentration of a known ERα binder (minimum polarization).

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the AZD9496 concentration and fitting the data to a sigmoidal dose-response curve.

ERα Downregulation Assay

This assay measures the ability of AZD9496 to induce the degradation of the ERα protein in a cellular context.

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (hormone-depleted)

-

AZD9496 test compound

-

Lysis buffer

-

Primary antibody against ERα

-

Secondary antibody (e.g., HRP-conjugated)

-

Western blot apparatus and reagents

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of AZD9496 for a specified duration (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for ERα, followed by an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Calculate the IC50 value for ERα downregulation by plotting the percentage of ERα remaining against the logarithm of the AZD9496 concentration.

ERα Antagonism Assay

This assay evaluates the ability of AZD9496 to inhibit the transcriptional activity of ERα induced by estradiol. A common method involves a reporter gene assay.

Materials:

-

MCF-7 cells stably transfected with an estrogen response element (ERE)-driven luciferase reporter construct.

-

Cell culture medium (hormone-depleted).

-

Estradiol (E2).

-

AZD9496 test compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the ERE-luciferase MCF-7 cells in multi-well plates.

-

Treat the cells with a fixed, sub-maximal concentration of estradiol in the presence of varying concentrations of AZD9496.

-

Include control wells with estradiol alone (maximum signal) and vehicle alone (baseline).

-

Incubate the cells for a defined period (e.g., 18-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of estradiol-induced luciferase activity for each AZD9496 concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the AZD9496 concentration.

Visualizations

AZD9496 Mechanism of Action on ERα Signaling Pathway

Caption: Mechanism of AZD9496-induced ERα degradation and signaling inhibition.

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for ERα binding affinity determination using fluorescence polarization.

References

AZD9496 effect on ESR1 mutant breast tumors

An In-Depth Technical Guide on the Efficacy of AZD9496 in ESR1 Mutant Breast Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy remains the cornerstone of its treatment. However, a significant challenge in the management of advanced, metastatic ER+ breast cancer is the development of therapeutic resistance. One of the most prevalent mechanisms of acquired resistance is the emergence of missense mutations in the ligand-binding domain (LBD) of the estrogen receptor alpha gene (ESR1). These mutations, such as Y537S and D538G, result in a constitutively active receptor that promotes tumor growth independent of its natural ligand, estrogen, thereby reducing the efficacy of aromatase inhibitors and selective estrogen receptor modulators (SERMs) like tamoxifen.[1][2][3]

To address this clinical challenge, a new generation of therapeutics, known as selective estrogen receptor degraders (SERDs), has been developed. AZD9496 is an orally bioavailable, nonsteroidal SERD designed to be a potent antagonist and degrader of the ERα protein.[4][5][6][7][8] This technical guide provides a comprehensive overview of the preclinical data on AZD9496, with a specific focus on its mechanism of action and efficacy against breast tumors harboring clinically relevant ESR1 mutations.

Core Mechanism of Action of AZD9496

AZD9496 functions as a dual-mechanism inhibitor of ERα signaling. It acts as a pure antagonist, blocking the receptor's transcriptional activity, and it also induces the degradation of the ERα protein.[9] Unlike earlier SERMs that can exhibit partial agonist activity, AZD9496 was developed for potent and selective ERα degradation. Crucially, its activity extends to the constitutively active mutant forms of ERα that drive endocrine resistance.[4] Preclinical studies have demonstrated that AZD9496 binds effectively to mutant ERα LBDs and successfully downregulates the mutant protein, thereby inhibiting downstream signaling pathways essential for tumor cell proliferation.[4][10]

Quantitative Data Summary

AZD9496 has demonstrated potent activity against both wild-type (WT) and mutant forms of ERα in various preclinical assays. The data are summarized below for direct comparison.

Table 1: Biochemical Binding Affinity to ERα Ligand-Binding Domain (LBD)

This table presents the half-maximal inhibitory concentration (IC50) values for AZD9496 and fulvestrant (B1683766) binding to WT and mutant ERα LBDs. Lower values indicate higher binding affinity.

| Compound | ERα WT LBD IC50 (nmol/L) | ERα D538G LBD IC50 (nmol/L) | ERα Y537S LBD IC50 (nmol/L) |

| AZD9496 | 1.1 | 3.1 | 2.5 |

| Fulvestrant | 0.9 | 2.0 | 2.0 |

| Data are representative of the mean IC50 from three independent experiments.[4] |

Table 2: In Vitro Cellular Antiproliferative Activity

The following table shows the IC50 values from dose-response curves in T47D and MCF7 breast cancer cell lines engineered to express WT, Y537S, or D538G ESR1.

| Cell Line | Compound | WT IC50 (nM) | Y537S IC50 (nM) | D538G IC50 (nM) |

| T47D | AZD9496 | 0.3 | 1.1 | 0.5 |

| Fulvestrant | 0.2 | 1.2 | 0.5 | |

| MCF7 | AZD9496 | 0.8 | 3.5 | 1.5 |

| Fulvestrant | 0.4 | 1.9 | 0.8 | |

| Data derived from graphical representations in referenced literature.[11] |

Table 3: In Vivo Antitumor Efficacy in an ESR1 Mutant Patient-Derived Xenograft (PDX) Model

This table summarizes the tumor growth inhibition (TGI) observed in a PDX model (CTC-174) harboring a D538G ESR1 mutation.

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| AZD9496 | 25 mg/kg (oral, daily) | 66% |

| Fulvestrant | 5 mg/mouse (subcutaneous) | 59% |

| Tamoxifen | 10 mg/kg (oral, daily) | 28% |

| Data extracted from in vivo studies.[4][10] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate AZD9496.

ERα Ligand-Binding Domain (LBD) Binding Assay

-

Objective: To determine the binding affinity of AZD9496 to wild-type and mutant ERα.

-

Methodology:

-

Recombinant ERα LBD proteins (WT, D538G, Y537S) were expressed and purified.

-

A competitive binding assay was performed using a fluorescently labeled estrogen tracer.

-

The assay was conducted in multi-well plates, where the compound (AZD9496 or fulvestrant) competed with the tracer for binding to the ERα LBD.

-

Fluorescence polarization was measured to quantify the displacement of the tracer.

-

IC50 values were calculated from dose-response curves, representing the concentration of the drug required to displace 50% of the bound tracer.[4]

-

Cell-Based Proliferation Assays

-

Objective: To assess the ability of AZD9496 to inhibit the growth of breast cancer cells expressing WT or mutant ESR1.

-

Methodology:

-

MCF-7 or T47D breast cancer cell lines were engineered to stably express specific ESR1 mutations (e.g., Y537S) under the control of an inducible promoter (e.g., doxycycline).[10][12]

-

Cells were cultured in estrogen-deprived medium to assess ligand-independent proliferation driven by the mutant receptor.

-

Doxycycline was added to induce the expression of the mutant ERα protein.[10]

-

Cells were treated with a range of concentrations of AZD9496, fulvestrant, or vehicle control.

-

After a defined incubation period (e.g., 5-7 days), cell viability or proliferation was measured using assays such as CellTiter-Glo®.

-

IC50 values were determined by fitting the data to a dose-response curve.

-

Patient-Derived Xenograft (PDX) In Vivo Model

-

Objective: To evaluate the antitumor efficacy of AZD9496 in a clinically relevant, estrogen-independent ESR1 mutant tumor model.

-

Methodology:

-

Tumor fragments from a patient with endocrine-resistant metastatic breast cancer harboring an ESR1 D538G mutation (CTC-174 model) were implanted subcutaneously into immunocompromised female mice (e.g., NSG mice).[4][10]

-

Once tumors reached a predetermined volume, mice were randomized into treatment cohorts (e.g., vehicle, AZD9496, fulvestrant, tamoxifen).

-

AZD9496 was administered orally once daily.[4]

-

Tumor volume was measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, tumors were harvested for pharmacodynamic biomarker analysis (e.g., Western blot for PR protein levels) to confirm target engagement.[4][10]

-

Tumor growth inhibition was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

-

References

- 1. ESR1 mutations and therapeutic resistance in metastatic breast cancer: progress and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ESR1 Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancerres.aacrjournals.org [cancerres.aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. [논문]Abstract P3-04-10: Utility of the orally bioavailable selective estrogen receptor degrader AZD9496 in ESR1 mutant preclinical models of estrogen receptor positive breast cancer [scienceon.kisti.re.kr]

AZD9496: A Comprehensive Technical Overview of its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonism and degradation of the estrogen receptor alpha (ERα).[1][2] This document provides an in-depth technical guide on the pharmacokinetics (PK) and oral bioavailability of AZD9496, compiled from preclinical and clinical data.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of AZD9496 has been characterized in multiple preclinical species and in humans. A summary of key quantitative data is presented below for comparative analysis.

Preclinical Pharmacokinetics

AZD9496 has shown high oral bioavailability across various preclinical species.[3][4]

| Species | Oral Bioavailability (F%) | Key Characteristics |

| Rat | 63% | Generally low volume and clearance.[3][4] |

| Mouse | 91% | Higher clearance compared to other species. A mouse-specific metabolite with lower activity was detected at similar levels to the parent compound.[3][4] |

| Dog | 74% | Generally low volume and clearance.[3][4] |

Human Pharmacokinetics (Phase I Study)

A first-in-human, dose-escalation Phase I study (NCT02248090) evaluated AZD9496 in women with ER+/HER2- advanced breast cancer.[5] Doses ranged from 20 mg once daily (QD) to 600 mg twice daily (BID).[1]

| Dose | Cmax (Maximum Plasma Concentration) | AUC (Area Under the Curve) | Notable Observations |

| 20 mg QD to 400 mg BID | Increased in reasonable proportion to increasing dose after the first dose.[6] | Increased in reasonable proportion to increasing dose after the first dose.[6] | A time-dependent reduction in exposure was observed across the BID dose range, with more significant reductions at higher doses. |

| 600 mg BID | A more than dose-proportional increase in exposure was observed.[6] | - | Three patients experienced dose-limiting toxicities at 150 mg BID, 400 mg BID, and 600 mg BID, all of which were reversible. |

| 250 mg BID | 25% lower than steady-state concentrations observed in the initial Phase I trial.[7] | 31% lower than steady-state concentrations observed in the initial Phase I trial.[7] | This dose was used in a presurgical window-of-opportunity study (NCT03236974).[8] |

Metabolism: In humans, two metabolites, M3 and M5, formed by oxidation of the parent compound, have been identified. These metabolites have 30-fold and three-fold lower potency than AZD9496, respectively.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Preclinical In Vivo Xenograft Studies

-

Animal Models: Female nude mice (e.g., Nu/J) are typically used.[10]

-

Tumor Implantation: Human breast cancer cell lines (e.g., MCF-7) or patient-derived xenograft (PDX) models are implanted.[2][3] For estrogen-dependent models, estrogen pellets are often implanted subcutaneously.[3]

-

Dosing: AZD9496 is administered orally (p.o.) once daily (q.d.).[3]

-

Sample Collection: Plasma samples are collected at various time points post-dosing to determine pharmacokinetic parameters. Tumor samples are collected at the end of the study for pharmacodynamic analysis (e.g., protein levels of ER and progesterone (B1679170) receptor (PR)).[3]

-

Analysis: Plasma concentrations of AZD9496 and its metabolites are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Tumor lysates are analyzed by methods such as Western blotting to assess protein expression.[2]

First-in-Human Phase I Clinical Trial (NCT02248090)

-

Study Design: A dose-escalation, dose-expansion "rolling 6" design was used.[1]

-

Patient Population: Women with ER+/HER2- advanced breast cancer.[1]

-

Dosing Regimen: AZD9496 was administered orally, with doses escalating from 20 mg once daily to 600 mg twice daily.[1]

-

Pharmacokinetic Sampling: Venous blood samples were taken predose and at regular intervals on day 1 (over 24 hours) and day 15 (over 10 hours), and predose on days 2 and 16 in the dose-escalation cohorts.[9] Urine samples were also collected.[9]

-

Analytical Method: AZD9496 and its metabolites (M3 and M5) in plasma and AZD9496 in urine were quantified using a validated LC-MS/MS method.[9]

-

Data Analysis: Pharmacokinetic parameters were derived by standard noncompartmental methods using software such as Phoenix WinNonlin.[1][9]

Visualizations

AZD9496 Experimental Workflow for Pharmacokinetic Assessment

Caption: Experimental workflow for AZD9496 pharmacokinetic assessment.

AZD9496 Signaling Pathway and Mechanism of Action

Caption: AZD9496 mechanism of action and impact on ERα signaling.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. A First-in-Human Study of the New Oral Selective Estrogen Receptor Degrader AZD9496 for ER+/HER2- Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [christie.openrepository.com]

- 10. researchgate.net [researchgate.net]

AZD9496: A Technical Guide to Target Engagement and Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonism and degradation of the estrogen receptor alpha (ERα).[1][2][3] This document provides an in-depth technical overview of AZD9496, focusing on its mechanism of action, target engagement, and the subsequent degradation of ERα. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

AZD9496 has shown efficacy in preclinical models of ER-positive and ESR1-mutant breast tumors.[1] It represents a potential advancement over existing endocrine therapies, such as fulvestrant (B1683766), by offering an oral route of administration and the potential for improved target modulation.[1][2] This guide will delve into the quantitative data supporting its activity, detailed experimental protocols for its evaluation, and visual representations of the key biological pathways and experimental workflows.

Core Mechanism of Action

AZD9496 exerts its anti-tumor effects through a dual mechanism:

-

Competitive Antagonism: It binds to the ligand-binding domain (LBD) of ERα, competitively inhibiting the binding of estradiol (B170435) and preventing the receptor's transcriptional activation.[4]

-

Receptor Degradation: Upon binding, AZD9496 induces a conformational change in ERα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[5] This leads to a reduction in the total cellular levels of ERα, thereby diminishing estrogen-mediated signaling.

This dual action makes AZD9496 effective against both wild-type and mutant forms of ERα, including those with mutations in the ESR1 gene that can confer resistance to other endocrine therapies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD9496 from preclinical studies.

Table 1: In Vitro Activity of AZD9496

| Parameter | IC50 (nM) | Cell Line/System | Reference |

| ERα Ligand Binding Domain (wt) | 0.82 | N/A | [6] |

| ERα Downregulation | 0.14 | MCF-7 | [6][7] |

| ERα Antagonism | 0.28 | MCF-7 | [6][8] |

| MCF-7 Cell Proliferation | 0.04 | MCF-7 | [8] |

Table 2: In Vivo Efficacy of AZD9496 in Xenograft Models

| Model | Dose | Effect | Reference |

| Estrogen-Dependent MCF-7 Xenograft | 0.5 mg/kg | 75% decrease in Progesterone Receptor (PR) levels | [1] |

| Estrogen-Dependent MCF-7 Xenograft | 5 mg/kg | Greater tumor growth inhibition than fulvestrant and tamoxifen | [1] |

| Long-Term Estrogen-Deprived (LTED) HCC1428 Xenograft | 5 mg/kg | Tumor regressions and significant ERα downregulation | [9] |

| ESR1-Mutant Patient-Derived Xenograft (PDX) | 25 mg/kg | 66% tumor growth inhibition | [1] |

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling and AZD9496 Inhibition

The following diagram illustrates the canonical estrogen receptor signaling pathway and the points of intervention by AZD9496.

Caption: AZD9496 blocks ERα signaling by competitive binding and inducing receptor degradation.

Experimental Workflow for Assessing ERα Degradation

This diagram outlines a typical workflow for evaluating the ERα degradation potential of a compound like AZD9496 using Western blotting.

Caption: Workflow for quantifying ERα protein levels via Western blot after AZD9496 treatment.

Detailed Experimental Protocols

Cell Culture for Endocrine Therapy Studies (MCF-7)

-

Cell Line: MCF-7 (ATCC HTB-22), an ER-positive human breast adenocarcinoma cell line.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

-

Hormone Deprivation (for antagonist/degradation studies): Prior to treatment, cells are cultured in phenol (B47542) red-free EMEM supplemented with 10% charcoal-stripped FBS for at least 72 hours to remove exogenous estrogens.[6]

-

Passaging: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA. The trypsin is neutralized with complete growth medium, and cells are re-seeded at a 1:3 to 1:6 ratio.[2]

Western Blotting for ERα and Downstream Targets

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies.

-

ERα: Rabbit anti-ERα antibody (e.g., clone D8H8) at a 1:1000 dilution.

-

Progesterone Receptor (PR): Rabbit anti-PR antibody at a 1:1000 dilution.

-

Loading Control: Mouse anti-β-actin antibody (e.g., clone AC-15) at a 1:5000 dilution.

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated for 1 hour at room temperature with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibodies at a 1:2000 to 1:5000 dilution.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify protein band intensity, normalized to the loading control.

Estrogen Response Element (ERE) Luciferase Reporter Assay

-

Cell Line and Plasmids: T47D or MCF-7 cells are co-transfected with an ERE-luciferase reporter plasmid (containing multiple copies of the vitellogenin ERE upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control).[4]

-

Transfection: Cells are seeded in 96-well plates and transfected using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

Treatment: After 24 hours, the medium is replaced with hormone-deprived medium. Cells are then treated with a vehicle control, estradiol (E2) as an agonist, or E2 in combination with various concentrations of AZD9496.

-

Luciferase Assay: After 24 hours of treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The antagonistic effect of AZD9496 is determined by the reduction in E2-induced luciferase activity.

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for ERα Turnover

-

Cell Culture and Labeling: MCF-7 cells are cultured for at least five doublings in SILAC medium containing either "light" (standard) L-arginine and L-lysine or "heavy" (¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) isotopes to achieve complete incorporation.[10]

-

Pulse-Chase Experiment: "Heavy"-labeled cells are switched to "light" medium containing the test compound (AZD9496) or vehicle.

-

Sample Collection and Processing: Cells are harvested at various time points. Equal numbers of "heavy" and "light" labeled cells are combined, lysed, and the proteins are digested into peptides.

-

Mass Spectrometry: The peptide mixture is analyzed by LC-MS/MS.

-

Data Analysis: The ratio of "heavy" to "light" ERα peptides is quantified over time. A faster decay of the "heavy" signal in the presence of AZD9496 compared to the vehicle control indicates an increased rate of ERα degradation.[1]

Conclusion

AZD9496 is a potent, orally bioavailable SERD that effectively antagonizes and degrades ERα. The data and protocols presented in this guide provide a comprehensive framework for understanding and evaluating its mechanism of action. Its ability to target both wild-type and mutant ERα, coupled with its favorable pharmacokinetic profile, underscores its potential as a valuable therapeutic agent in the treatment of ER-positive breast cancer. Further clinical investigation is ongoing to fully elucidate its efficacy and safety in patients.[2]

References

- 1. encodeproject.org [encodeproject.org]

- 2. mcf7.com [mcf7.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ihc.testcatalog.org [ihc.testcatalog.org]

- 6. genome.ucsc.edu [genome.ucsc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of AZD9496: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZD9496, a potent and orally bioavailable selective estrogen receptor degrader (SERD). AZD9496 is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα) that functions as both a selective antagonist and downregulator of ERα.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the compound's mechanism of action and experimental workflows through signaling pathway diagrams.

Core Activity of AZD9496

AZD9496 demonstrates potent and selective activity against ERα, including clinically relevant mutant forms.[1] Its primary mechanism involves binding to the estrogen receptor, inducing a conformational change that leads to the degradation of the receptor.[4] This dual action of antagonism and degradation effectively prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[4]

Quantitative Data Summary

The following tables summarize the key in vitro activity metrics of AZD9496.

Table 1: Binding Affinity and Potency of AZD9496

| Parameter | Value | Receptor/Cell Line | Notes |

| ERα Binding IC50 | 0.82 nM | ERα | |

| ERβ Binding | pM equipotent binding | ERβ | |

| ERα Downregulation IC50 | 0.14 nM | MCF-7 Cells | |

| ERα Antagonism IC50 | 0.28 nM | MCF-7 Cells | |

| MCF-7 Cell Growth EC50 | 0.04 nM | MCF-7 Cells | |

| ERα LBD Affinity (Kd) | 0.33 nmol/L | Human ERα LBD | Derived from the ratio of association and dissociation rate constants. |

| ERα LBD Dissociation Rate (kdiss) | 0.00043/sec | Human ERα LBD | Half-life of 27 ± 2 minutes. |

Data sourced from multiple in vitro studies.[1][5][6]

Table 2: Binding Affinity of AZD9496 and Fulvestrant (B1683766) to Wild-Type and Mutant ERα Ligand Binding Domains (LBDs)

| Compound | ERα LBD wt IC50 (nmol/L) | ERα LBD D538G IC50 (nmol/L) | ERα LBD Y537S IC50 (nmol/L) |

| AZD9496 | 0.82 | ~1.6 - 2.5 | ~1.6 - 2.5 |

| Fulvestrant | Not specified | ~2-3 fold reduced vs wt | ~2-3 fold reduced vs wt |

AZD9496 and fulvestrant bind to mutant LBDs with nanomolar potency, although it is 2- to 3-fold reduced compared to wild-type.[1]

Signaling Pathways and Mechanism of Action

AZD9496 acts as a selective estrogen receptor degrader (SERD). Its mechanism of action involves direct binding to the estrogen receptor, which not only antagonizes its function but also leads to its degradation. This dual activity is crucial for its efficacy in both endocrine-sensitive and resistant breast cancer models.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

ERα Binding Assay

Objective: To determine the binding affinity of AZD9496 to the estrogen receptor alpha.

Methodology:

-

Protein: Recombinant human ERα ligand-binding domain (LBD) is used.

-

Ligand: A fluorescently labeled estrogen tracer is used to compete with the test compound.

-

Procedure:

-

A constant concentration of the ERα LBD and the fluorescent tracer are incubated in a multi-well plate.

-

Increasing concentrations of AZD9496 are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured. The displacement of the fluorescent tracer by AZD9496 results in a decrease in fluorescence polarization.

-

-

Data Analysis: The IC50 value, the concentration of AZD9496 that displaces 50% of the fluorescent tracer, is calculated by fitting the data to a sigmoidal dose-response curve.

ERα Downregulation Assay

Objective: To quantify the ability of AZD9496 to induce the degradation of the ERα protein in cells.

Methodology:

-

Cell Line: MCF-7 breast cancer cells, which endogenously express ERα, are used.

-

Procedure:

-

MCF-7 cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with increasing concentrations of AZD9496 for a specified period (e.g., 24 hours).

-

Following treatment, the cells are lysed, and the total protein concentration is determined.

-

The levels of ERα protein are measured using an immunoassay, such as an ELISA or an in-cell Western blot.

-

-

Data Analysis: The IC50 value, the concentration of AZD9496 that causes a 50% reduction in ERα protein levels, is determined from the dose-response curve.

ERα Antagonism Assay

Objective: To assess the ability of AZD9496 to inhibit estrogen-induced transcriptional activity.

Methodology:

-

Cell Line: MCF-7 cells are used.

-

Principle: The expression of the progesterone (B1679170) receptor (PR) gene is regulated by ERα. Therefore, measuring PR levels serves as a biomarker for ERα transcriptional activity.[1]

-

Procedure:

-

MCF-7 cells are cultured in steroid-depleted medium.

-

The cells are co-treated with a fixed concentration of estradiol (B170435) (E2) to stimulate ERα activity and increasing concentrations of AZD9496.

-

After an incubation period, the cells are lysed.

-

PR protein levels are quantified using a suitable method, such as in-cell immunofluorescence.[1]

-

-

Data Analysis: The IC50 value, representing the concentration of AZD9496 that inhibits 50% of the E2-induced increase in PR expression, is calculated.

Cell Proliferation Assay

Objective: To evaluate the effect of AZD9496 on the growth of ER-positive breast cancer cells.

Methodology:

-

Cell Lines: A panel of ER-positive breast cancer cell lines, such as MCF-7 and HCC-1428 (a model of aromatase inhibitor resistance), are used.[1]

-

Procedure:

-

Cells are seeded in multi-well plates in their respective growth media.

-

After allowing the cells to attach, the medium is replaced with a medium containing increasing concentrations of AZD9496.

-

The cells are incubated for a period of 3 to 6 days.

-

Cell viability or proliferation is assessed using a colorimetric assay (e.g., MTS or MTT) or by cell counting.

-

-

Data Analysis: The EC50 value, the concentration of AZD9496 that inhibits cell growth by 50%, is determined from the dose-response curve.

Activity Against ESR1 Mutations and Resistance Mechanisms

A significant challenge in endocrine therapy is the development of resistance, often driven by mutations in the ESR1 gene. AZD9496 has been shown to be effective against clinically relevant ESR1 mutants.[1]

In vitro studies have demonstrated that AZD9496 can bind to and promote the degradation of mutant ERα proteins, such as those with D538G and Y537S mutations.[1] This activity is crucial for its potential to treat patients who have developed resistance to other endocrine therapies. Furthermore, AZD9496 has shown efficacy in long-term estrogen-deprived models, which represent a form of acquired resistance to aromatase inhibitors.[1]

The combination of AZD9496 with inhibitors of the PI3K pathway and CDK4/6 has been shown to result in enhanced growth-inhibitory effects compared to monotherapy, suggesting a strategy to overcome or delay resistance.[1]

Conclusion

The in vitro characterization of AZD9496 reveals it to be a potent and selective estrogen receptor antagonist and degrader with strong activity against both wild-type and clinically relevant mutant forms of ERα. Its ability to inhibit the growth of various ER-positive breast cancer cell lines, including those representing acquired resistance, underscores its potential as a valuable therapeutic agent in the treatment of ER-positive breast cancer. Further clinical investigation of AZD9496 is ongoing.[1][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Facebook [cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

AZD9496 (Camizestrant): A Technical Guide to Overcoming Endocrine Resistance in ER-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrine therapies are the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the long-term management of this disease is the development of endocrine resistance, often driven by mutations in the estrogen receptor 1 gene (ESR1). AZD9496, now known as camizestrant (B1654347), is a potent, orally bioavailable, next-generation selective estrogen receptor degrader (SERD) designed to overcome these resistance mechanisms. This technical guide provides an in-depth overview of AZD9496, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Introduction: The Challenge of Endocrine Resistance

Estrogen receptor-positive (ER+) breast cancer, accounting for approximately 70% of all cases, is fueled by the hormone estrogen, which binds to and activates the estrogen receptor, a key transcriptional driver of tumor growth.[1][2] Standard-of-care endocrine therapies, such as aromatase inhibitors (AIs) and selective estrogen receptor modulators (SERMs) like tamoxifen, aim to disrupt this signaling axis.[1][3] While initially effective, many tumors develop resistance, with acquired mutations in the ESR1 gene being a primary driver.[4][5] These mutations, commonly found in the ligand-binding domain of the ER, lead to constitutive, ligand-independent receptor activation, rendering therapies that target estrogen production or competitively inhibit estrogen binding ineffective.[1][6]

Fulvestrant, the first-in-class SERD, offered an alternative by promoting the degradation of the ER protein.[3][7] However, its clinical utility is hampered by poor bioavailability and the need for intramuscular injections.[3] This created a clear need for orally bioavailable SERDs with superior pharmacological properties. AZD9496 (camizestrant) was developed to meet this need, demonstrating potent ER antagonism and degradation, including activity against clinically relevant ESR1 mutants.[8]

Mechanism of Action of AZD9496

AZD9496 is a nonsteroidal small-molecule inhibitor of ERα. Upon administration, it binds to the estrogen receptor, inducing a conformational change that marks the receptor for proteasomal degradation.[9] This dual mechanism of action—antagonism and degradation—prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells, even in the presence of activating ESR1 mutations.[9][10]

By effectively removing the ER protein from the cell, AZD9496 circumvents the resistance mechanisms that plague other endocrine therapies.[5] This makes it a promising agent for patients who have progressed on AIs, tamoxifen, and even fulvestrant.[11]

Signaling Pathways in Endocrine Resistance

Endocrine resistance is a complex process involving multiple signaling pathways. In addition to ESR1 mutations, resistance can be mediated by the activation of alternative growth factor receptor pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which can lead to ligand-independent ER activation through phosphorylation.

AZD9496 has shown efficacy in combination with inhibitors of these pathways. Preclinical studies have demonstrated that combining AZD9496 with PI3K or CDK4/6 inhibitors leads to enhanced tumor growth inhibition compared to monotherapy alone.[8] This suggests a strategy of co-targeting ER and key escape pathways to overcome resistance more effectively.

Preclinical Data Summary

A substantial body of preclinical evidence supports the potent anti-tumor activity of AZD9496 in various models of ER+ breast cancer, including those resistant to other endocrine therapies.

In Vitro Activity

AZD9496 demonstrates high potency in in vitro assays, effectively binding to and downregulating ERα, and inhibiting the growth of ER+ breast cancer cell lines.

| Assay | Parameter | AZD9496 | Fulvestrant | Reference |

| ERα Binding | IC50 (nM) | 0.82 | - | [12] |

| ERα Downregulation | IC50 (nM) | 0.14 | - | [12] |

| ERα Antagonism | IC50 (nM) | 0.28 | - | [12] |

| MCF-7 Cell Growth | EC50 (nM) | 0.04 | - | [12] |

In Vivo Efficacy

AZD9496 has demonstrated significant tumor growth inhibition in multiple xenograft models, including those harboring ESR1 mutations.

| Model | Treatment | Dose | Tumor Growth Inhibition | Reference |

| MCF-7 Xenograft | AZD9496 | 0.5 mg/kg | Significant | |

| MCF-7 Xenograft | AZD9496 | 50 mg/kg | 96% | |

| ESR1-mutant PDX (D538G) | AZD9496 | 25 mg/kg | 66% | |

| ESR1-mutant PDX (D538G) | Fulvestrant | 5 mg/mouse | 59% | |

| Tamoxifen-Resistant Xenograft | AZD9496 | 0.5, 5, 50 mg/kg | Significant delay in tumor growth | [3] |

Combination Therapy

Preclinical studies have shown that combining AZD9496 with inhibitors of the PI3K and CDK4/6 pathways results in enhanced anti-tumor activity.

| Model | Combination | Outcome | Reference |

| MCF-7 Xenograft | AZD9496 + PI3Kα/δ inhibitor (AZD8835) | Tumor Regressions | |

| MCF-7 Xenograft | AZD9496 + mTORC1/2 inhibitor (AZD2014) | Tumor Regressions | |

| MCF-7 Xenograft | AZD9496 + CDK4/6 inhibitor (Palbociclib) | Tumor Regressions |

Clinical Development and Data

AZD9496 (camizestrant) has undergone extensive clinical evaluation, demonstrating its safety and efficacy in patients with advanced ER+ breast cancer.

| Trial | Phase | Patient Population | Key Findings | Reference(s) |

| SERENA-1 | I | ER+, HER2- advanced breast cancer | Camizestrant was well-tolerated and showed promising anti-tumor activity as monotherapy and in combination with CDK4/6 inhibitors. | [13][14] |

| SERENA-2 | II | ER+, HER2- advanced breast cancer, progressed on prior endocrine therapy | Camizestrant at 75 mg and 150 mg doses showed a statistically significant improvement in Progression-Free Survival (PFS) compared to fulvestrant. In patients with ESR1 mutations, camizestrant (75 mg) reduced the risk of disease progression by 67% compared to fulvestrant. | [13][15] |

| SERENA-6 | III | HR+, HER2- advanced breast cancer with emergent ESR1 mutation on 1st-line AI + CDK4/6i | Switching to camizestrant + CDK4/6 inhibitor upon detection of an ESR1 mutation (before disease progression) significantly improved PFS (16.0 months vs 9.2 months for AI + CDK4/6i). The risk of disease progression or death was reduced by 56%. | [1][4][16][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the preclinical evaluation of AZD9496.

Cell Viability Assay (MTT/Resazurin-based)

This assay assesses the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.[10][15]

-

Compound Treatment: Treat the cells with a serial dilution of AZD9496 or control compounds for a specified duration (e.g., 72 hours).[18]

-

Reagent Addition: Add MTT or resazurin (B115843) reagent to each well and incubate for 1-4 hours at 37°C.[19]

-

Measurement: For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[19] Read the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.[15][19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.[18]

Western Blotting for ERα and PR Expression

This technique is used to measure the levels of specific proteins, such as ERα and its downstream target, progesterone (B1679170) receptor (PR), to confirm target engagement and degradation.

-

Cell Lysis: Treat cells or harvest tumor tissue and lyse to extract total protein.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running them on a polyacrylamide gel.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-